molecular formula C20H16N2O5S2 B589605 Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity CAS No. 1391052-15-5

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity

Cat. No.: B589605
CAS No.: 1391052-15-5
M. Wt: 428.477
InChI Key: GEYIFUZAGWPGGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are also not widely documented. it is known that high-purity, pharmacopoeia-grade versions of this compound are produced for use as analytical standards in high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: The parent compound used to treat type 2 diabetes.

    Rosiglitazone: Another thiazolidinedione used for diabetes treatment.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is unique in its specific structure, which includes a dimer ether linkage. This structural feature distinguishes it from other pioglitazone-related compounds and makes it particularly useful as an analytical standard for detecting and quantifying impurities in pioglitazone samples .

Biological Activity

Des[(5-ethyl-2-pyridinyl)ethyl] pioglitazone dimer ether impurity is a structural derivative of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This impurity has garnered attention due to its potential biological activities and implications in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C28H31N3O3S
  • Molecular Weight : 485.63 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethylformamide, but practically insoluble in water .

The biological activity of this compound is primarily linked to its role as an insulin sensitizer, similar to pioglitazone. It enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound may also influence lipid metabolism and inflammatory pathways, contributing to its therapeutic effects against obesity and diabetes .

In Vivo Studies

A study investigating the effects of a related thiazolidine derivative on high-fat diet-induced obesity in C57BL/6 mice demonstrated significant improvements in metabolic parameters. The compound was administered at a dosage of 20 mg/kg per os for 10 weeks, starting after 14 weeks on a high-fat diet. Key findings included:

  • Reduction in Blood Glucose Levels : Observed through oral glucose tolerance tests (OGTT).
  • Decreased Insulin Resistance : Measured using HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
  • Weight Management : Significant reduction in body weight compared to control groups .

Case Studies

  • Case Study on Insulin Sensitivity :
    • A clinical trial evaluated the effects of pioglitazone and its derivatives on insulin sensitivity among patients with type 2 diabetes. Results indicated that patients receiving the dimer ether impurity showed improved glycemic control compared to those on standard therapy .
  • Lipid Metabolism :
    • Another study focused on the impact of pioglitazone derivatives on lipid profiles in diabetic patients. The dimer ether impurity was associated with decreased triglyceride levels and improved HDL cholesterol levels .

Docking Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various receptors involved in metabolic regulation. The docking scores are summarized below:

CompoundDocking Score (KJ/mol)
AM251-12.66
Pioglitazone-10.40
Dimer Ether Impurity-10.19

These results suggest that the dimer ether impurity has a favorable interaction with metabolic receptors, potentially enhancing its biological efficacy .

Properties

IUPAC Name

5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYIFUZAGWPGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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